![molecular formula C18H16N2O2S B4688343 6-methyl-1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4688343.png)
6-methyl-1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline
Overview
Description
6-methyl-1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a tetrahydroquinoline derivative and is known to possess unique properties that make it an interesting target for research.
Mechanism of Action
The mechanism of action of 6-methyl-1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-methyl-1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline in lab experiments is its potent anti-cancer activity. This compound can be used as a potential drug candidate for the treatment of various types of cancer. However, one of the major limitations of using this compound is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for research on 6-methyl-1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline. One of the major areas of research is the development of new synthetic routes for this compound that can improve its solubility in water. Another area of research is the identification of the specific enzymes that are inhibited by this compound and the elucidation of its mechanism of action. Additionally, studies can be conducted to investigate the potential applications of this compound in other fields such as agriculture and material science.
Conclusion:
This compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound exhibits potent anti-cancer activity and has been studied extensively for its potential use as a drug candidate. Further research is needed to fully understand the mechanism of action of this compound and to identify new synthetic routes that can improve its solubility in water.
Scientific Research Applications
6-methyl-1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential applications in various fields. One of the major areas of research has been its use as a potential drug candidate for the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines.
properties
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-6-7-15-13(10-12)4-2-8-20(15)18(21)14-11-16(22-19-14)17-5-3-9-23-17/h3,5-7,9-11H,2,4,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBAJVBHVAOOQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NOC(=C3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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